molecular formula C17H27NO2 B1674261 ICI-118,551 CAS No. 72795-26-7

ICI-118,551

Número de catálogo: B1674261
Número CAS: 72795-26-7
Peso molecular: 277.4 g/mol
Clave InChI: VFIDUCMKNJIJTO-CJNGLKHVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Se une al subtipo β2 con una afinidad al menos 100 veces mayor que a otros subtipos del receptor adrenérgico beta β1 o β3 . Este compuesto se utiliza principalmente en la investigación científica para estudiar el receptor adrenérgico β2 y sus vías relacionadas.

Métodos De Preparación

La síntesis de Zenidolol (clorhidrato) implica varios pasos, incluida la preparación del compuesto base Zenidolol y su posterior conversión a la sal de clorhidrato. La ruta sintética típicamente involucra la reacción de precursores específicos bajo condiciones controladas para formar el producto deseado. Los métodos de producción industrial a menudo utilizan reactores químicos a gran escala y procesos de purificación para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Key Reaction Steps:

  • Precursor Preparation : The des-isopropyl precursor, (±)-1-[2,3-(dihydro-7-methyl-1H-inden-4-yl)oxy]-3-amino-2-butanol, is treated with [2-¹¹C]acetone.

  • Reductive Alkylation : The precursor undergoes reductive N-alkylation with [2-¹¹C]acetone in the presence of sodium cyanoborohydride (NaBH₃CN) to form the radiolabeled product .

Reaction Parameters:

ParameterValue
Radiochemical Yield15 ± 5% (non-decay corrected)
Radiochemical Purity>98%
Specific Radioactivity2.5 ± 0.5 Ci/μmol
Reaction Time30 minutes

This method ensures high radiochemical purity and sufficient yield for PET applications, enabling in vivo studies of β₂-adrenergic receptors in lungs and heart tissue .

Radiolabeling Mechanism

The radiolabeling process utilizes carbon-11 (t₁/₂ = 20.4 min) to tag the isopropylamino group. The reaction proceeds via:

Des isopropyl precursor+[211C]acetoneNaBH3CN[11C]ICI 118 551\text{Des isopropyl precursor}+[2^{-11}\text{C}]\text{acetone}\xrightarrow{\text{NaBH}_3\text{CN}}[^{11}\text{C}]\text{ICI 118 551}

This mechanism highlights the compound’s compatibility with isotopic labeling for biomedical imaging .

Chemical Stability and Solubility

ICI-118,551 hydrochloride (CAS 72795-01-8) exhibits the following properties:

  • Solubility : ≥2.5 mg/mL in saline at room temperature .

  • Stability : Stable under inert gas packaging .

Structural Data:

PropertyValue
Molecular FormulaC₁₇H₂₇NO₂·HCl
SMILESCC1=C(CCC2)C2=C(OCC@HC@HNC(C)C)C=C1.Cl
Molecular Weight313.87 g/mol

Inverse Agonist Activity and Receptor Interactions

Though not a direct chemical reaction, this compound’s non-competitive antagonism at β₂-adrenergic receptors involves conformational changes in the receptor structure. Studies show:

  • Kᵢ Values : 1.2 nM (β₂), 120 nM (β₁), and 257 nM (β₃) .

  • Mechanism : Binds to a distinct receptor state (R′) to suppress constitutive activity, reducing basal cyclic AMP levels .

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) confirms ≥98% purity, with retention times and spectral data used to validate synthetic batches .

Aplicaciones Científicas De Investigación

Anticancer Properties

Mechanism of Action:
ICI-118,551 has demonstrated the ability to induce apoptosis in hemangioblastoma cells, particularly in Von Hippel-Lindau (VHL) disease contexts. It impairs the nuclear internalization of hypoxia-inducible factor 1-alpha (HIF-1α), leading to decreased activation of HIF-target genes and inhibition of angiogenesis .

Case Study:
In a study focusing on VHL-derived central nervous system hemangioblastoma primary cultures, treatment with this compound significantly reduced cell viability and angiogenic processes. The drug's effectiveness at concentrations as low as 100 μM highlights its potential as a therapeutic agent for HIF-related diseases .

Cardiovascular Applications

Vasodilation Effects:
Recent findings indicate that this compound enhances endothelial function by potentiating intermediate-conductance calcium-activated potassium channel (IKCa) activity. This effect leads to increased vasodilation in rat mesenteric arteries, suggesting a role in managing hypertension and improving vascular health .

Research Findings:
A study revealed that this compound selectively increases IKCa-mediated relaxations without reversing the effects of other β2-adrenergic agonists like salbutamol or propranolol. This unique mechanism positions this compound as a valuable tool in cardiovascular pharmacology .

Neuroprotective Effects

Neuroprotection Research:
this compound has been evaluated for its neuroprotective properties in models of ischemic stroke. It was part of a pharmacological screening approach that identified compounds with potential neuroprotective effects against neuronal injury caused by oxygen-glucose deprivation .

Mechanism Insights:
The compound's ability to modulate intracellular calcium levels may play a crucial role in its neuroprotective effects. By enhancing endothelial function and reducing oxidative stress, this compound could provide therapeutic benefits in neurodegenerative disorders .

Pharmacological Characterization

Selectivity and Binding Affinity:
this compound exhibits high selectivity for the β2-adrenoceptor with Ki values of 1.2 nM for β2 receptors compared to 120 nM for β1 and 257 nM for β3 receptors . This selectivity underpins its therapeutic applications and minimizes off-target effects.

In Vivo Studies:
Clinical trials have shown that doses of this compound do not significantly alter resting heart rate or blood pressure but effectively reduce exercise tachycardia at lower doses (less than 40 mg) . These findings support its use in clinical settings where modulation of heart rate is necessary.

Summary Table of Applications

Application Area Mechanism Key Findings
Oncology Induces apoptosis via HIF inhibitionReduces viability in hemangioblastoma cells
Cardiovascular Enhances IKCa-mediated vasodilationIncreases endothelial relaxation responses
Neuroprotection Modulates calcium levelsPotential benefits in ischemic stroke models
Pharmacological Characterization High selectivity for β2 receptorsMinimal impact on heart rate; effective in tachycardia management

Mecanismo De Acción

Zenidolol (clorhidrato) ejerce sus efectos uniéndose selectivamente al receptor adrenérgico β2. Esta unión inhibe la actividad del receptor, lo que lleva a una disminución de los niveles de AMP cíclico (AMPc) y a efectos fisiológicos posteriores. La acción del compuesto está mediada a través de una vía β2-adrenorreceptor/G (i/o) proteína-dependiente, que mejora la producción de óxido nítrico en el endotelio . Este mecanismo es crucial para sus efectos vasodilatadores, particularmente en las arterias pulmonares .

Comparación Con Compuestos Similares

Zenidolol (clorhidrato) es único debido a su alta selectividad para el receptor adrenérgico β2. Compuestos similares incluyen:

Zenidolol (clorhidrato) destaca por su alta afinidad y selectividad para el receptor adrenérgico β2, lo que lo convierte en una herramienta valiosa en la investigación y en posibles aplicaciones terapéuticas.

Actividad Biológica

ICI-118,551 is a selective β2-adrenergic receptor antagonist that has garnered attention for its diverse biological activities, particularly in pharmacology and therapeutic applications. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, including case studies and data tables.

This compound functions primarily as an inverse agonist at the β2-adrenergic receptor, exhibiting a high selectivity with a KiK_i value of approximately 1.2 nM for β2 receptors compared to 120 nM for β1 and 257 nM for β3 receptors . This selectivity allows this compound to effectively inhibit adenylate cyclase activity in various tissues, demonstrating its potential in modulating physiological responses.

1. Ocular Hypotensive Agent

Research indicates that this compound can significantly lower intraocular pressure (IOP) when applied topically. In studies involving unanaesthetized rabbits, the compound demonstrated a dose-dependent reduction in IOP, making it a candidate for treating conditions like glaucoma .

2. Anti-Cancer Properties

Recent studies have highlighted the compound's role in oncology. This compound has been shown to decrease cell viability in hemangioblastomas by inducing apoptosis and impairing the nuclear internalization of HIF-1α, which is crucial for tumor-related angiogenesis . The following table summarizes the effects of this compound on hemangioblastoma cells:

TreatmentCell Viability (%)Apoptosis InductionHIF-1α Internalization
Control1000Normal
This compound (100 µM)40-45SignificantImpaired

3. Cognitive Effects in Alzheimer’s Disease

In animal models of Alzheimer's disease (AD), administration of this compound exacerbated cognitive deficits and increased amyloid-beta levels. This suggests that while it may have therapeutic potential in other areas, its effects on cognitive function require careful consideration .

Case Studies

Case Study 1: Hemangioblastoma Treatment
A study involving primary cultures of VHL-derived hemangioblastomas demonstrated that treatment with this compound resulted in a significant upregulation of pro-apoptotic genes such as BAX and Caspase 9. The increase in caspase activity indicates a robust apoptotic response to the treatment .

Case Study 2: Ocular Pressure Management
In another study focused on ocular applications, this compound was administered to rabbits to assess its efficacy as an ocular hypotensive agent. The results showed a consistent decrease in IOP across various dosages without significant cardiovascular side effects .

Research Findings

The following summarizes key findings from recent research on this compound:

Study FocusKey Findings
Ocular HypotensionSignificant reduction in IOP in rabbit models; minimal cardiac side effects .
Cancer TherapyInduces apoptosis in hemangioblastoma cells; reduces viability significantly .
Alzheimer’s DiseaseExacerbates cognitive deficits; increases amyloid-beta levels in AD models .

Propiedades

Número CAS

72795-26-7

Fórmula molecular

C17H27NO2

Peso molecular

277.4 g/mol

Nombre IUPAC

(2R,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol

InChI

InChI=1S/C17H27NO2/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3/t13-,16+/m1/s1

Clave InChI

VFIDUCMKNJIJTO-CJNGLKHVSA-N

SMILES

CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O

SMILES isomérico

CC1=C2CCCC2=C(C=C1)OC[C@@H]([C@@H](C)NC(C)C)O

SMILES canónico

CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

erythro-DL-1-(7-methylindan-4-yloxy)-3-isopropylaminobutan-2-ol
ICI 111,581
ICI 111581
ICI 118,551
ICI 118551
ICI 118551, hydrochloride
ICI-111581
ICI-118551

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ICI-118,551
Reactant of Route 2
Reactant of Route 2
ICI-118,551
Reactant of Route 3
ICI-118,551
Reactant of Route 4
Reactant of Route 4
ICI-118,551
Reactant of Route 5
ICI-118,551
Reactant of Route 6
Reactant of Route 6
ICI-118,551

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.